molecular formula C14H16N6O2S2 B3203394 N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021254-83-0

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B3203394
CAS No.: 1021254-83-0
M. Wt: 364.5 g/mol
InChI Key: KVPKQWJXBFRUEY-UHFFFAOYSA-N
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Description

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021254-83-0) is a structurally complex and pharmacologically versatile 1,3,4-thiadiazole derivative with a molecular weight of 364.5 g/mol . Its molecular design integrates a pyridazine ring linked via a thioether bridge to a 5-ethyl-substituted 1,3,4-thiadiazole moiety and a cyclopropanecarboxamide group, leveraging the known diverse bioactivities of the 1,3,4-thiadiazole core, which include antimicrobial, antitumor, and enzyme inhibitory properties . This compound is of significant interest in anticancer research. Biological evaluations have demonstrated that structurally analogous thiadiazole-pyridazine hybrids exhibit potent cytotoxicity against human cancer cell lines. In particular, one such derivative was reported with a notable IC50 value of 0.034 ± 0.008 mmol/L against A549 lung cancer cells, suggesting a potent anticancer profile . The mechanism of action for this class of compounds is under investigation but may involve the inhibition of key enzymatic pathways or the induction of apoptosis in malignant cells . The synthesis of this compound is a multi-step process that typically begins with the high-yield formation (>95%) of the 5-ethyl-1,3,4-thiadiazole core, followed by the establishment of a thioether linkage to the pyridazine ring, and final functionalization with the cyclopropanecarboxamide group . Researchers can confirm the molecular structure through comprehensive spectroscopic analysis, including 1H NMR (e.g., δ ~10.2–10.7 ppm for NH groups) and 13C NMR (e.g., ~165 ppm for C=S) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S2/c1-2-11-18-20-14(24-11)16-10(21)7-23-12-6-5-9(17-19-12)15-13(22)8-3-4-8/h5-6,8H,2-4,7H2,1H3,(H,15,17,22)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPKQWJXBFRUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C15H14N6O2S3, with a molecular weight of 402.48 g/mol. The presence of a thiadiazole ring system and a pyridazine moiety are notable features that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiadiazole ring.
  • Coupling with pyridazine derivatives.
  • Introduction of the cyclopropanecarboxamide moiety.

These steps ensure the incorporation of key functional groups that are essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyridazine structures. For instance, in a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), specific compounds exhibited significant cytotoxicity. The most active derivative showed an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer properties .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (mmol/L)
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008
CisplatinMCF-7Reference
CisplatinA549Reference

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of Aromatase : Certain derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .
  • Targeting Kinases : Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer progression .

Case Studies

A notable case study involved the evaluation of several thiadiazole derivatives for their anticancer properties where this compound was included among the tested compounds. The results indicated a promising profile for this compound in inhibiting tumor growth in vitro.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Biological Relevance
Target Compound 1,3,4-Thiadiazole + Pyridazine 5-Ethyl, cyclopropanecarboxamide Not explicitly stated (inferred: enzyme inhibition)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole Piperidinyl-ethylthio, benzamide Acetylcholinesterase inhibitors
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide 1,3,4-Thiadiazole Trichloroethyl, phenyl Intermediate for bicyclic heterocycles
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Phenylpropyl, 2-chlorophenyl Synthetic model for structure-activity studies

Key Observations :

  • Substituent Diversity : The target compound uniquely integrates a pyridazine ring and cyclopropane group, distinguishing it from analogues with simpler aryl or alkyl chains (e.g., benzamide or trichloroethyl groups in ).
  • Synthetic Complexity : The thioether linkage between pyridazine and thiadiazole requires multi-step synthesis, contrasting with direct thiolation or cyclization methods used for simpler derivatives .

Spectroscopic and Analytical Data

NMR Spectral Comparisons

Table 3: Key NMR Shifts (δ, ppm) for Thiadiazole Derivatives

Compound Thiadiazole Protons Pyridazine/Aryl Protons Substituent Protons Reference
Target Compound (Inferred) ~7.5–8.5 (Region A/B shifts) 6.5–7.5 (pyridazine) 1.2–1.5 (cyclopropane CH2)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 7.52–7.94 (C6H5) 10.68 (NH) 1.91 (CH3)
Compound 7a-7l 7.20–8.96 (aromatic NH) Not applicable 2.5–3.5 (piperidinyl CH2)

Insights :

  • Region-Specific Shifts : The target compound’s NMR profile would show distinct shifts in regions A (39–44 ppm) and B (29–36 ppm) due to the cyclopropane and pyridazine moieties, unlike phenyl or piperidinyl analogues .
  • NH Protons : Amide NH signals in the target compound (~10 ppm) align with trichloroethyl derivatives , suggesting similar electronic environments.

Q & A

Q. What are the recommended synthetic routes for N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step protocols, including:

  • Thiadiazole core formation : Reacting isothiocyanates with hydrazine derivatives in ethanol under reflux, followed by cyclization in concentrated sulfuric acid (yields >95%) .
  • Thioether linkage : Coupling the thiadiazole intermediate with pyridazine derivatives via thiol-alkylation, using DMF as a solvent and iodine/triethylamine as catalysts .
  • Final functionalization : Introducing the cyclopropanecarboxamide group through amidation under inert conditions. Key considerations : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and purify intermediates via recrystallization (e.g., acetic acid for thiadiazoles) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation requires:

  • Spectroscopy :
  • 1H/13C NMR : Identify proton environments (e.g., δ ~10 ppm for NH groups) and carbon shifts for thiadiazole (C=S at ~165 ppm) .
  • IR : Confirm carbonyl (C=O at ~1670 cm⁻¹) and thioamide (C-S at ~1122 cm⁻¹) stretches .
    • X-ray crystallography : Resolve bond lengths (e.g., C-N in thiadiazole: ~1.32 Å) and dihedral angles to verify stereoelectronic effects .

Q. What preliminary biological screening assays are suitable for this compound?

Initial activity studies should focus on:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing thiadiazole derivatives with known activity (e.g., IC₅₀ < 10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing with structurally similar pyridazine-thiadiazole hybrids . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole cyclization be elucidated?

Mechanistic insights require:

  • Intermediate trapping : Isolate intermediates (e.g., N-substituted thioamides) during sulfuric acid-mediated cyclization .
  • Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for ring closure and sulfur elimination .

Q. What strategies resolve contradictions in biological activity data across studies?

Address discrepancies via:

  • Assay standardization : Control pH (e.g., antimicrobial activity varies at pH 5–8) and solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents on thiadiazole) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) to assess statistical significance .

Q. How can synthetic yields be optimized for scale-up?

Improve efficiency through:

  • Solvent optimization : Replace ethanol with acetonitrile for faster reaction kinetics (reflux time reduced from 24h to 1–3 min) .
  • Catalyst screening : Test alternatives to iodine (e.g., CuI or TEMPO) to reduce byproducts .
  • Workflow automation : Use continuous-flow reactors for precise temperature control during cyclization .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/RangesReference
1H NMR δ 10.2–10.7 ppm (NH), δ 7.5–8.0 ppm (pyridazine)
13C NMR ~165 ppm (C=S), ~170 ppm (C=O)
IR 1670 cm⁻¹ (C=O), 1122 cm⁻¹ (C-S)

Q. Table 2: Comparative Biological Activity of Analogous Compounds

Compound ClassIC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)Reference
Pyridazine-thiadiazole hybrids8.2 ± 1.112.5
Thioacetamide derivatives15.4 ± 2.325.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

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